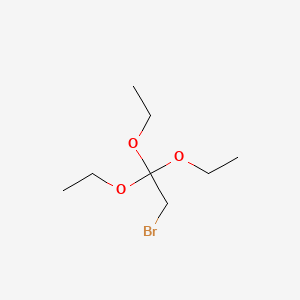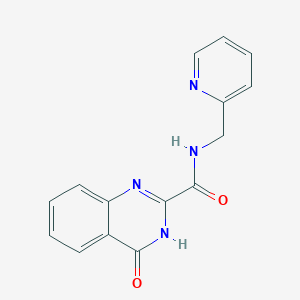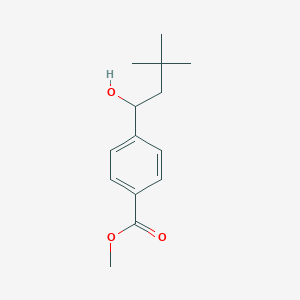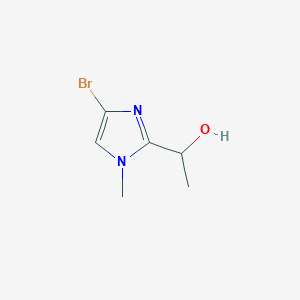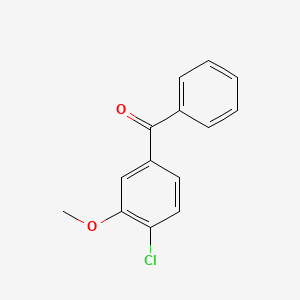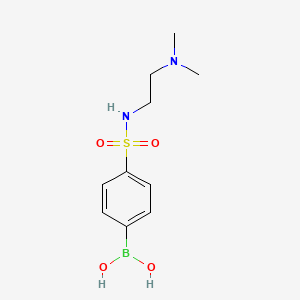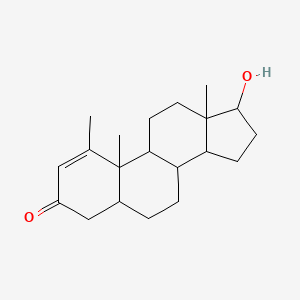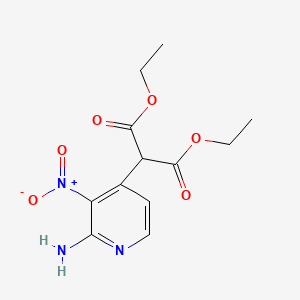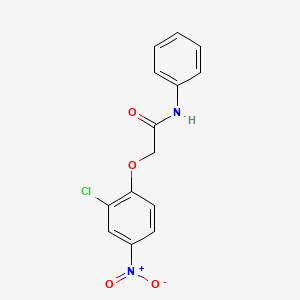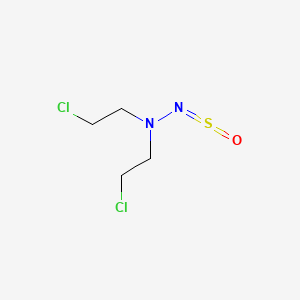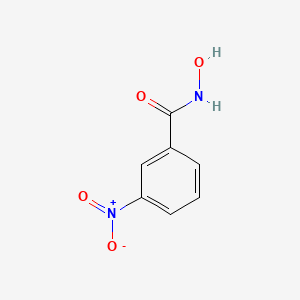
N-hydroxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-3-nitrobenzamide is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzamide, characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-hydroxy-3-nitrobenzamide can be synthesized through the nitration of benzamide, followed by the introduction of a hydroxyl group. One common method involves the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzamide. The subsequent hydroxylation can be achieved using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of catalysts to improve reaction efficiency and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-amino-N-hydroxybenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Oxidation: 3-nitrobenzamide.
Applications De Recherche Scientifique
N-hydroxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit metalloproteases by chelating the metal ion in the enzyme’s active site, thereby preventing substrate binding and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitrobenzamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-hydroxybenzamide: Lacks the nitro group, resulting in different chemical and biological properties.
3-amino-N-hydroxybenzamide: Formed by the reduction of N-hydroxy-3-nitrobenzamide, with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
7335-34-4 |
|---|---|
Formule moléculaire |
C7H6N2O4 |
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
N-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C7H6N2O4/c10-7(8-11)5-2-1-3-6(4-5)9(12)13/h1-4,11H,(H,8,10) |
Clé InChI |
IUMZQPHTWYZQAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


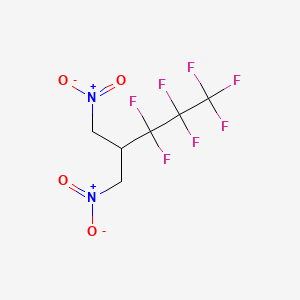
![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)
![3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)

